molecular formula C9H10N2O5 B13833293 (5-Nitro-pyridin-2-yloxy)-acetic acid ethyl ester CAS No. 392670-15-4

(5-Nitro-pyridin-2-yloxy)-acetic acid ethyl ester

Cat. No.: B13833293
CAS No.: 392670-15-4
M. Wt: 226.19 g/mol
InChI Key: KHWQMEYLAIAXFH-UHFFFAOYSA-N
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Description

(5-Nitro-pyridin-2-yloxy)-acetic acid ethyl ester is an organic compound that belongs to the class of esters It is characterized by the presence of a nitro group attached to a pyridine ring, which is further connected to an acetic acid ethyl ester moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Nitro-pyridin-2-yloxy)-acetic acid ethyl ester typically involves the reaction of 5-nitro-2-hydroxypyridine with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The general reaction scheme is as follows:

5-Nitro-2-hydroxypyridine+Ethyl bromoacetateK2CO3,DMF(5-Nitro-pyridin-2-yloxy)-acetic acid ethyl ester\text{5-Nitro-2-hydroxypyridine} + \text{Ethyl bromoacetate} \xrightarrow{\text{K}_2\text{CO}_3, \text{DMF}} \text{this compound} 5-Nitro-2-hydroxypyridine+Ethyl bromoacetateK2​CO3​,DMF​(5-Nitro-pyridin-2-yloxy)-acetic acid ethyl ester

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(5-Nitro-pyridin-2-yloxy)-acetic acid ethyl ester can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic hydrolysis.

    Nucleophilic Substitution: The nitro group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Hydrolysis: Acidic or basic conditions (e.g., hydrochloric acid or sodium hydroxide).

    Nucleophilic Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

    Reduction: 5-Amino-pyridin-2-yloxy-acetic acid ethyl ester.

    Hydrolysis: (5-Nitro-pyridin-2-yloxy)-acetic acid.

    Nucleophilic Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(5-Nitro-pyridin-2-yloxy)-acetic acid ethyl ester has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (5-Nitro-pyridin-2-yloxy)-acetic acid ethyl ester involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The ester moiety can be hydrolyzed to release the active carboxylic acid, which may further interact with enzymes or receptors in biological systems.

Comparison with Similar Compounds

Similar Compounds

    (5-Nitro-pyridin-2-yloxy)-acetic acid: Similar structure but lacks the ethyl ester group.

    (5-Nitro-pyridin-2-yloxy)-methyl ester: Similar structure with a methyl ester group instead of an ethyl ester group.

    (5-Nitro-pyridin-2-yloxy)-propyl ester: Similar structure with a propyl ester group.

Uniqueness

(5-Nitro-pyridin-2-yloxy)-acetic acid ethyl ester is unique due to its specific ester group, which can influence its solubility, reactivity, and biological activity compared to other similar compounds. The presence of the ethyl ester group can also affect its pharmacokinetic properties, making it a valuable compound for various applications.

Properties

CAS No.

392670-15-4

Molecular Formula

C9H10N2O5

Molecular Weight

226.19 g/mol

IUPAC Name

ethyl 2-(5-nitropyridin-2-yl)oxyacetate

InChI

InChI=1S/C9H10N2O5/c1-2-15-9(12)6-16-8-4-3-7(5-10-8)11(13)14/h3-5H,2,6H2,1H3

InChI Key

KHWQMEYLAIAXFH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)COC1=NC=C(C=C1)[N+](=O)[O-]

Origin of Product

United States

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